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Compound of Interest

Compound Name: N3-Gly-Gly-OH (DCHA)

Cat. No.: B12390187 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
N3-Gly-Gly-OH is a versatile, bifunctional linker designed for the covalent modification of

biomolecules. It features two key functional groups: a terminal azide (-N3) and a C-terminal

carboxylic acid (-OH), separated by a flexible di-glycine spacer. The azide group serves as a

reactive handle for highly efficient and specific "click chemistry" reactions, such as the

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne

Cycloaddition (SPAAC).[1][2][3] The carboxylic acid allows for standard amide bond formation

with primary amines.

This linker is typically supplied as a dicyclohexylamine (DCHA) salt, which enhances its stability

and shelf-life as a solid. In the context of lipid science, N3-Gly-Gly-OH is an invaluable tool for

creating functionalized lipids and liposomes. These modified lipids are instrumental in the

development of targeted drug delivery systems, such as lipid nanoparticles (LNPs), and for

creating molecular probes to study lipid trafficking and interactions within biological

membranes.[4][5]

Core Molecular Data
The physicochemical properties of the free acid form of the linker are summarized below.
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Property Value Source

Molecular Formula C6H9N5O4 Calculated

Molecular Weight 215.17 g/mol Calculated

Appearance White to off-white solid Inferred

Key Functional Groups

Terminal Azide (-N3),

Carboxylic Acid (-OH), Di-

glycine Linker

-

Solubility
Good solubility in aqueous

buffers, DMSO, DMF
Inferred

Key Applications in Lipid Bioconjugation
Functionalization of Liposomes: The linker can be conjugated to lipids that are subsequently

incorporated into liposome bilayers. This allows for the attachment of targeting ligands,

imaging agents, or polyethylene glycol (PEG) chains to the liposome surface.[6]

Targeted Drug Delivery: By modifying lipids with this linker, drug-loaded nanoparticles can be

decorated with molecules that recognize specific cell surface receptors, enhancing delivery

to target tissues like tumors.[4][5]

Lipid-Protein Interaction Studies: Azide-functionalized lipids can be used in combination with

alkyne-modified proteins to trap and identify binding partners directly within cell membranes.

[7][8]

Comparative Analysis of Click Chemistry Reactions
The choice between CuAAC and SPAAC is critical and depends on the experimental context.

CuAAC is faster but the copper catalyst can be cytotoxic, making SPAAC the preferred method

for applications involving live cells.[3]
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Feature
Copper-Catalyzed
(CuAAC)

Strain-Promoted (SPAAC)

Reaction Rate
Very Fast (minutes to a few

hours)
Fast (1 to 24 hours)

Biocompatibility
Limited due to copper

cytotoxicity

High, copper-free and suitable

for in vivo applications

Alkyne Reagent
Terminal Alkynes (e.g., Alkyne-

lipid)

Strained Alkynes (e.g., DBCO-,

BCN-lipid)

Catalyst Required
Cu(I) source (e.g., CuSO4 +

Sodium Ascorbate)
None

Primary Application
In vitro conjugation, material

science

Live cell imaging, in vivo

studies, sensitive systems

Experimental Protocols
Protocol 1: Conjugation of N3-Gly-Gly-OH to an Amino-
Lipid via Amide Coupling
This protocol describes the covalent attachment of the linker to a lipid containing a primary

amine head group, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE).

Materials:

N3-Gly-Gly-OH (DCHA)

Amino-lipid (e.g., DOPE)

N,N'-Dicyclohexylcarbodiimide (DCC) or EDC/NHS

N-Hydroxysuccinimide (NHS)

Anhydrous Chloroform and Methanol

Triethylamine (TEA) or DIPEA
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Argon or Nitrogen gas

Thin Layer Chromatography (TLC) supplies

Procedure:

DCHA Salt Removal (In Situ): Dissolve N3-Gly-Gly-OH (DCHA) (1.2 equivalents) in a

minimal amount of methanol. Add a mild acid (e.g., 0.1 M HCl in dioxane) dropwise until the

pH is ~2-3 to protonate the carboxylic acid. The DCHA hydrochloride salt will precipitate and

can be filtered off, or the mixture can be used directly in the next step.

Carboxylic Acid Activation: In a separate flask under inert gas (Argon), dissolve the

protonated N3-Gly-Gly-OH in anhydrous chloroform/methanol (3:1 v/v). Add NHS (1.2 eq.)

and DCC (1.2 eq.). Stir the reaction at room temperature for 4-6 hours. A white precipitate of

dicyclohexylurea (DCU) will form.

Conjugation Reaction: Filter the reaction mixture to remove the DCU precipitate. To the

filtrate containing the activated NHS-ester of the linker, add the amino-lipid (1.0 eq.)

dissolved in chloroform, followed by TEA (2.5 eq.).

Incubation: Allow the reaction to proceed at room temperature overnight with gentle stirring

under an inert atmosphere.

Monitoring: Monitor the reaction progress by TLC, observing the consumption of the amino-

lipid spot and the appearance of a new, higher-Rf product spot.

Purification: Upon completion, concentrate the reaction mixture under reduced pressure.

Purify the crude product using silica gel column chromatography to obtain the pure azido-

lipid conjugate.

Characterization: Confirm the identity and purity of the final product using mass spectrometry

and NMR.[9]

Workflow for Amide Coupling Pathway
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Starting Materials

Reaction Steps

Final Product

N3-Gly-Gly-OH (DCHA)

1. DCHA Salt Removal
(Acidification)

Amino-Lipid (e.g., DOPE)

3. Amide Bond Formation
(Conjugation)

2. Carboxylic Acid Activation
(e.g., DCC/NHS)

Activated
Linker

4. Purification
(Column Chromatography)

Azido-Lipid Conjugate

Click to download full resolution via product page

Caption: Workflow for conjugating N3-Gly-Gly-OH to an amino-lipid.
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Protocol 2: CuAAC Conjugation of Azido-Lipid to an
Alkyne-Molecule
This protocol describes attaching an alkyne-containing molecule (e.g., a fluorescent dye, drug)

to the azido-lipid prepared in Protocol 1.

Materials:

Purified Azido-Lipid

Alkyne-functionalized molecule of interest

Copper(II) Sulfate (CuSO4)

Sodium Ascorbate

Tris(hydroxypropyltriazolylmethyl)amine (THPTA) ligand

Phosphate-buffered saline (PBS), pH 7.4

DMSO

Procedure:

Prepare Stock Solutions:

Dissolve the Azido-Lipid in DMSO or a suitable organic solvent.

Dissolve the alkyne-molecule in DMSO.

Prepare a 100 mM stock solution of CuSO4 in water.

Prepare a fresh 1 M stock solution of sodium ascorbate in water.

Prepare a 100 mM stock solution of THPTA in water.[9]

Reaction Setup: In a microcentrifuge tube, add the azido-lipid (1.0 eq.) and the alkyne-

molecule (1.5 eq.) to PBS buffer.
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Add Click Reagents: Add the THPTA solution, followed by the CuSO4 solution (final

concentration ~1-2 mM).

Initiate Reaction: Initiate the reaction by adding the sodium ascorbate solution to a final

concentration of 5-10 mM.[9]

Incubation: Gently mix and incubate at room temperature for 1-4 hours. Protect from light if

using a fluorescent alkyne.

Purification: Purify the resulting lipid conjugate using an appropriate method, such as HPLC

or size-exclusion chromatography, to remove unreacted components and the copper

catalyst.[1]

Workflow for Click Chemistry Pathway
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Starting Materials

Reaction Steps

Final Product

Azido-Lipid
(from Protocol 1)

1. Mix Reactants in Buffer

Alkyne-Molecule
(e.g., Alkyne-Drug)

2. Add Cu(I) Catalyst
(CuSO4 + Ascorbate + Ligand)

3. Incubate (1-4h, RT)

4. Purification (HPLC)

Lipid-Molecule Conjugate
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Caption: Workflow for CuAAC conjugation of an azido-lipid.
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Protocol 3: SPAAC Conjugation (Copper-Free)
This protocol is an alternative to Protocol 2 and is ideal for conjugating lipids to sensitive

biomolecules or for use in biological systems. It requires a lipid functionalized with a strained

alkyne (e.g., DBCO-Lipid).

Materials:

N3-Gly-Gly-OH

Strained alkyne-lipid (e.g., DBCO-PE)

Reaction Buffer (e.g., PBS, pH 7.4)

DMSO (if needed for solubility)

Procedure:

Reactant Preparation: Dissolve the strained alkyne-lipid and N3-Gly-Gly-OH (typically 3-5

fold molar excess) in the reaction buffer to their desired final concentrations. Use DMSO as a

co-solvent if necessary, but keep the final percentage low.[1]

Reaction Mixture: Combine the solutions of the azide linker and the strained alkyne-lipid in a

reaction vessel.

Incubation: Incubate the reaction mixture at room temperature or 4°C. Reaction times can

vary from 4 to 24 hours depending on reactant concentrations and the specific strained

alkyne used.[1][3]

Monitoring and Purification: The reaction progress can be monitored by LC-MS. Once

complete, purify the conjugate using a suitable technique (e.g., HPLC) to remove the excess

unreacted azide linker.[1]

Logical Comparison of CuAAC vs. SPAAC
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CuAAC Pathway SPAAC Pathway

Choose Click Chemistry Method

Reactants:
Azide + Terminal Alkyne

Need Speed?
Biocompatibility

not critical?

Reactants:
Azide + Strained Alkyne

Need Biocompatibility?
Working with live cells?

Catalyst:
Cu(I) Source Required

Kinetics: Very Fast

Best For:
In Vitro, Materials

Catalyst:
None (Copper-Free)

Kinetics: Fast

Best For:
Live Cells, In Vivo
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Caption: Decision tree for selecting a click chemistry method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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